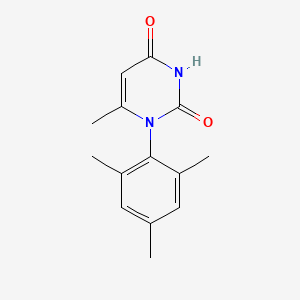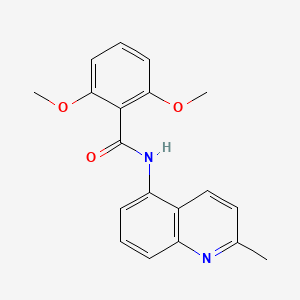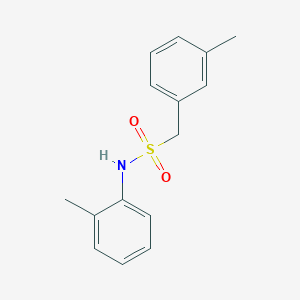
4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known by its research name, Ostarine. Ostarine has gained attention in the scientific community due to its potential therapeutic applications in various medical conditions, including muscle wasting, osteoporosis, and androgen deficiency.
Wirkmechanismus
Ostarine exerts its effects by selectively binding to androgen receptors in muscle and bone tissue. This binding activates the androgen receptor, which then stimulates protein synthesis and promotes muscle growth. Ostarine also has a positive effect on bone density by increasing osteoblast activity and reducing osteoclast activity.
Biochemical and Physiological Effects:
Ostarine has been shown to increase muscle mass and strength in both animal and human studies. It has also been shown to improve bone density and reduce body fat. These effects are thought to be mediated by the activation of the androgen receptor in muscle and bone tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ostarine is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects associated with traditional androgen therapy. However, Ostarine has also been shown to have some off-target effects, including stimulation of the prostate gland in animal studies. This highlights the need for further research to fully understand the safety and efficacy of Ostarine.
Zukünftige Richtungen
There are several potential future directions for Ostarine research. One area of interest is its potential as a treatment for muscle wasting and sarcopenia in elderly populations. Another potential application is in the treatment of osteoporosis, where Ostarine's ability to increase bone density could be beneficial. Additionally, Ostarine may have potential as a performance-enhancing drug in sports, although further research is needed to fully understand its effects and potential risks.
Wissenschaftliche Forschungsanwendungen
Ostarine has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, Ostarine has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. These effects make it a promising candidate for the treatment of muscle wasting, osteoporosis, and androgen deficiency.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSWTBUXDDRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4667403.png)
![2,6-dichloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4667405.png)
![1-(4-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4667410.png)
![methyl (3-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4667418.png)

![3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B4667440.png)
![N-[2-(3-methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4667447.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667459.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4667478.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4667487.png)